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Compound of Interest

Compound Name:
4-(Boc-amino)benzeneboronic

acid pinacol ester

Cat. No.: B153007 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Boc-
amino)benzeneboronic acid pinacol ester, a key building block in organic synthesis,

particularly in the development of novel pharmaceuticals. This document is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis.

Chemical Structure and Properties
IUPAC Name: tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-

yl)phenyl]carbamate[1][2]

CAS Number: 330793-01-6[3][4][5]

Molecular Formula: C₁₇H₂₆BNO₄[1][2][4][5]

Molecular Weight: 319.20 g/mol [6]

Appearance: White solid[2][3]

Melting Point: 167-170 °C[3][6]
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The following tables summarize the key spectroscopic data for 4-(Boc-
amino)benzeneboronic acid pinacol ester.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

9.53 Singlet - 1H N-H (carbamate)

7.56 Doublet 8.5 2H
Ar-H (ortho to

boronate ester)

7.47 Doublet 8.5 2H
Ar-H (ortho to

NHBoc)

1.48 Singlet - 9H
-C(CH₃)₃ (Boc

group)

1.29 Singlet - 12H

-

C(CH₃)₂C(CH₃)₂-

(pinacol group)

Solvent: DMSO-d₆, Frequency: 400 MHz[3]

Table 2: Expected ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

~153 C=O (carbamate)

~142 Ar-C (ipso to boronate ester)

~136 Ar-C (ortho to boronate ester)

~120 Ar-C (ortho to NHBoc)

~118 Ar-C (ipso to NHBoc)

~84 -C(CH₃)₂C(CH₃)₂- (pinacol group)

~80 -C(CH₃)₃ (Boc group)

~28 -C(CH₃)₃ (Boc group)

~25 -C(CH₃)₂C(CH₃)₂- (pinacol group)

Note: Actual experimental data for ¹³C NMR was not available in the provided search results.

The chemical shifts are predicted based on the structure and typical values for similar

compounds.

Table 3: Expected Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~3350 Medium N-H Stretch (carbamate)

~2980 Medium-Strong C-H Stretch (aliphatic)

~1720 Strong C=O Stretch (carbamate)

~1590, ~1510 Medium C=C Stretch (aromatic)

~1360 Strong B-O Stretch

~1240, ~1160 Strong
C-O Stretch (ester and

carbamate)

Note: Specific experimental IR data was not available in the provided search results. The

wavenumbers are predicted based on characteristic absorption frequencies of the functional
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groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data

m/z Interpretation

319.20 [M]⁺ (Molecular Ion)

263.17
[M - C₄H₈]⁺ (Loss of isobutylene from Boc

group)

219.14 [M - C₅H₉O₂]⁺ (Loss of Boc group)

163.11 [M - C₅H₉O₂ - C₄H₈]⁺

Note: Specific experimental mass spectrometry data was not available. The m/z values are

calculated based on the molecular formula and expected fragmentation patterns.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-(Boc-amino)benzeneboronic
acid pinacol ester in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-

32 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b153007?utm_src=pdf-body
https://www.benchchem.com/product/b153007?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a

sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

3.2 Infrared (IR) Spectroscopy

Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide

(KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a

hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

3.3 Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as

methanol or acetonitrile.
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Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI).

Data Acquisition:

Introduce the sample solution into the ion source.

Acquire the mass spectrum in positive or negative ion mode.

The data is collected over a specific mass-to-charge (m/z) range (e.g., 50-500 amu).

High-resolution mass spectrometry (HRMS) can be used for accurate mass

measurements to confirm the elemental composition.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 4-(Boc-amino)benzeneboronic acid pinacol ester.
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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